molecular formula C10H14N2O3 B159157 Crotarbital CAS No. 1952-67-6

Crotarbital

Cat. No. B159157
CAS RN: 1952-67-6
M. Wt: 210.23 g/mol
InChI Key: KNMOHCLEINXVBG-HWKANZROSA-N
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Description

Crotarbital, also known as Crotylbarbital, is a barbiturate derivative . It was developed by Eli Lilly in the 1930s . It has sedative and hypnotic effects and was used for the treatment of insomnia until it was replaced by newer alternative drugs with fewer side effects and lower risk of overdose .


Molecular Structure Analysis

The molecular formula of Crotarbital is C10H14N2O3 . Its IUPAC name is 5-but-2-enyl-5-ethyl-1,3-diazinane-2,4,6-trione . The molecular weight is 210.2298 .

Scientific Research Applications

  • Scientific Research Methods and Tools : A study by (Cleophas & Cunha, 2020) discusses an Applicational Model for Research-Based Teaching in science classes, emphasizing the use of tools like the Scientific Photograph Observatory to support research activities. This model highlights the importance of innovative tools in scientific research, which could be relevant for research involving substances like Crotarbital.

  • Misconceptions in Biology Education and Biotechnology : Research by (Duda et al., 2021) addresses misconceptions among biology education students, particularly in health biotechnology. Understanding these misconceptions can be vital in research fields where Crotarbital might be relevant, as it ensures accurate knowledge dissemination.

  • Entity Extraction in Scientific Publications : The study by (Yan & Zhu, 2015) evaluates entity extraction methods for identifying entities in scientific publications. Such methods could be useful in extracting specific information related to Crotarbital from a vast array of scientific literature.

  • Commercialization of Scientific Research : (Mirowski & Van Horn, 2005) discuss the role of Contract Research Organizations in the commercialization of scientific research, including in the biopharmaceutical sector. This perspective may offer insights into the commercial aspects of research involving compounds like Crotarbital.

  • Scientific Workflows and Data Preservation : In the paper by (Belhajjame et al., 2015), the authors present methods for preserving scientific workflows and research objects, which is crucial for maintaining data integrity in any scientific study, including those that might involve Crotarbital.

Safety And Hazards

Crotarbital has sedative and hypnotic effects . It was used for the treatment of insomnia until it was replaced by newer alternative drugs with fewer side effects and lower risk of overdose .

properties

IUPAC Name

5-[(E)-but-2-enyl]-5-ethyl-1,3-diazinane-2,4,6-trione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O3/c1-3-5-6-10(4-2)7(13)11-9(15)12-8(10)14/h3,5H,4,6H2,1-2H3,(H2,11,12,13,14,15)/b5-3+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNMOHCLEINXVBG-HWKANZROSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1(C(=O)NC(=O)NC1=O)CC=CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1(C(=O)NC(=O)NC1=O)C/C=C/C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

2933-25-7 (hydrochloride salt)
Record name Crotarbital
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001952676
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Molecular Weight

210.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Crotarbital

CAS RN

1952-67-6
Record name Crotarbital
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001952676
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Crotarbital
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=125735
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 5-(2-butenyl)-5-ethyl-1H,3H,5H-pyrimidine-2,4,6-trione
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.016.162
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name CROTARBITAL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SXW2HL5JU7
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
21
Citations
WR Külpmann, R Fitzlaff, A Spring, H Dietz - 1983 - degruyter.com
A gaschromatographic method is presented for the determination of thiopental (and of its metabolite pentobarbital) in cases of severe head injuries treated by induction of therapeutic …
Number of citations: 8 www.degruyter.com
WR Külpmann, A Kloppenborg, B Kohl - Fresenius' Zeitschrift für …, 1984 - Springer
Materials and Methods. To I ml serum the internal standard-mepivacaine-was added. The solution was applied to an Extrelut-1 column (Merck, Darmstadt), that was previously cleaned …
Number of citations: 3 link.springer.com
H Lackner, G Döring - Archiv für Toxikologie, 1970 - Springer
NMR-spectroscopy offers a highly sensitive analytical method without loss of substance and with great informational value for solving problems in forensic toxicology. An interesting …
Number of citations: 1 link.springer.com
Z Tousova, J Froment, P Oswald, J Slobodník… - Journal of hazardous …, 2018 - Elsevier
Growth inhibition of freshwater microalga Pseudokirchneriella subcapitata caused by a waste water treatment plant (WWTP) effluent extract was investigated using an effect directed …
Number of citations: 31 www.sciencedirect.com
E Estrada, A Peña, R García-Domenech - Journal of computer-aided …, 1998 - Springer
A novel approach to computer-aided molecular design is illustrated. This approach is based on the calculation of the spectral moments of the bond adjacency matrix of graphs …
Number of citations: 134 link.springer.com
MAC Pérez, MB Sanz - Bioorganic & medicinal chemistry, 2004 - Elsevier
The central nervous system (CNS) activity has been investigated by using a topological substructural molecular approach (TOPS–MODE). A discriminant analysis to classify CNS and …
Number of citations: 27 www.sciencedirect.com
T Gelbrich, N Zencirci, UJ Griesser - Acta Crystallographica Section …, 2010 - scripts.iucr.org
… Kalypnon (also known as kalipnon, crotylbarbital, crotarbital, mepertan, barotal) was used … Kalypnon (also known as kalipnon, crotylbarbital, crotarbital, mepertan, barotal) was used for …
Number of citations: 6 scripts.iucr.org
RB Dettmeyer, RB Dettmeyer - Forensic Histopathology: Fundamentals …, 2018 - Springer
Numerous toxins can cause histopathological findings, some of which are considered highly characteristic for the ingestion of a particular toxin. Alongside the wide spectrum of drug …
Number of citations: 2 link.springer.com
JF Wilson - Drugs Eicosanoids: Second Messengers. November …, 1995 - Springer
The barbiturates were used historically as hypnotic agents but except for a few specialist uses they have been superseded in clinical practice by the benzodiazepines. With continued …
Number of citations: 0 link.springer.com
J Froment - 2017 - duo.uio.no
Around three decades ago, environmental chemists developed a new technique to identify pollutants present in complex environmental mixtures: effect-directed analysis (EDA). EDA …
Number of citations: 2 www.duo.uio.no

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